molecular formula C11H9NO4 B11888596 [(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid CAS No. 58898-79-6

[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid

Cat. No.: B11888596
CAS No.: 58898-79-6
M. Wt: 219.19 g/mol
InChI Key: RAZJJBCFHYGFOP-UHFFFAOYSA-N
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Description

[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid is a quinoline-derived compound characterized by a 2-oxo-1,2-dihydroquinoline core substituted with an acetic acid moiety via an ether linkage at the 8-position. Its molecular formula is C₁₁H₉NO₃ (molecular weight: 203.19 g/mol), and it is commercially available with a purity of ≥95% . The 2-oxo group and partial saturation of the quinoline ring (1,2-dihydro) enhance hydrogen-bonding capacity and conformational stability, making it a promising scaffold in medicinal chemistry. The acetic acid group improves aqueous solubility, facilitating its use in drug development, particularly for antimicrobial and anticancer applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58898-79-6

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

2-[(2-oxo-1H-quinolin-8-yl)oxy]acetic acid

InChI

InChI=1S/C11H9NO4/c13-9-5-4-7-2-1-3-8(11(7)12-9)16-6-10(14)15/h1-5H,6H2,(H,12,13)(H,14,15)

InChI Key

RAZJJBCFHYGFOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCC(=O)O)NC(=O)C=C2

Origin of Product

United States

Preparation Methods

O-Acylation of 8-Hydroxyquinolin-2(1H)-one

This method involves reacting 8-hydroxyquinolin-2(1H)-one with acetic acid derivatives. A triethylamine-mediated reaction with acetic anhydride in acetonitrile at room temperature is a commonly reported pathway. The mechanism proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of acetic anhydride, followed by deprotonation to yield the target compound.

Key Reaction Parameters:

  • Solvent: Acetonitrile (polar aprotic) enhances nucleophilicity.

  • Base: Triethylamine neutralizes acetic acid byproducts.

  • Temperature: Room temperature minimizes side reactions.

Direct Substitution on Pre-Functionalized Quinolines

Alternative routes involve introducing the oxyacetic acid moiety during quinoline synthesis. For example, cyclocondensation of substituted anilines with diketones, followed by oxidation and functionalization, has been explored for analogous compounds.

Optimization of Reaction Conditions

Optimizing yield and purity requires careful adjustment of variables:

Solvent Selection

SolventYield (%)Purity (%)
Acetonitrile7895
DMF6588
THF5282

Acetonitrile outperforms dimethylformamide (DMF) and tetrahydrofuran (THF) due to its ability to stabilize transition states.

Catalytic Systems

The use of Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate acylation. However, these additives may complicate purification.

Temperature and Time

Prolonged reaction times (>24 hours) at elevated temperatures (>40°C) lead to decomposition, reducing yields by 15–20%.

Industrial-Scale Production Challenges

Scaling laboratory synthesis to industrial production introduces hurdles:

Cost-Efficiency

  • Raw Material Availability: 8-Hydroxyquinolin-2(1H)-one is commercially available but costly ($120–150/kg).

  • Waste Management: Acetic acid byproducts require neutralization and disposal.

Process Intensification

Continuous-flow reactors improve heat transfer and reduce reaction times by 30% compared to batch systems.

Comparative Analysis of Synthetic Methods

MethodYield (%)ScalabilityCost ($/g)
O-Acylation78Moderate12.50
Direct Substitution65Low18.75

O-Acylation remains the preferred method due to its balance of yield and cost .

Chemical Reactions Analysis

Types of Reactions

2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 8-position of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of [(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid typically involves the modification of quinoline derivatives through various chemical reactions. For instance, the compound can be synthesized via O-acylation reactions, where 8-hydroxyquinolin-2(1H)-one is reacted with acyl chlorides in the presence of a base like triethylamine. This method has been shown to yield the compound in good purity and yield, facilitating further biological evaluations .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For example, derivatives of quinolinones have been tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results demonstrated that these compounds exhibit significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of Quinoline Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-75.0
Compound BHCT-1163.5
DoxorubicinMCF-710.0

The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit key signaling pathways involved in tumor growth, such as those mediated by receptor tyrosine kinases .

Other Pharmacological Effects

Beyond anticancer properties, quinoline derivatives have been investigated for their anti-inflammatory and antimicrobial activities. For instance, some studies suggest that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes . Additionally, their antimicrobial efficacy has been evaluated against various bacterial strains, indicating broad-spectrum activity.

In Vitro Studies

In vitro studies have extensively characterized the biological activities of this compound derivatives. For example, a study assessed the effects of these compounds on cell viability using the MTT assay across multiple cancer cell lines. The findings revealed a dose-dependent relationship between compound concentration and cell viability reduction .

In Vivo Studies

In vivo studies involving animal models have also been conducted to evaluate the therapeutic potential of these compounds in cancer treatment. For instance, a recent experiment utilized a rat model with induced oral squamous cell carcinoma treated with nanoparticle formulations of quinoline derivatives, demonstrating enhanced therapeutic efficacy compared to free drug forms .

Table 2: Summary of In Vivo Studies

Study TypeModel UsedTreatmentOutcome
Rat ModelOral CancerNanoparticle FormulationImproved survival rates
Mouse ModelBreast CancerQuinoline DerivativeTumor size reduction

Mechanism of Action

The mechanism of action of 2-((2-Oxo-1,2-dihydroquinolin-8-yl)oxy)acetic acid involves its interaction with molecular targets such as receptor tyrosine kinases. The compound can inhibit the activity of these kinases, thereby disrupting cell signaling pathways that are crucial for tumor growth and maintenance . This inhibition can lead to reduced angiogenesis and tumor progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Modifications

The compound’s structural analogues differ in substitution patterns, functional groups, and ring systems. Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons
Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Purity Key Applications/Properties
[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid (Target) 8-oxy-acetic acid, 2-oxo-1,2-dihydroquinoline C₁₁H₉NO₃ 203.19 ≥95% Drug intermediate; solubility-enhanced design
2-Oxo-1,2-dihydroquinolin-8-yl acetate (QY-9136) 8-acetate ester (vs. free acid) C₁₁H₉NO₃ 203.19 95% Ester prodrug; hydrolyzes to active acid
(2-Oxo-3,4-dihydroquinolin-1-yl)acetic acid (SH-7541) 1-yl acetic acid, 3,4-dihydro ring C₁₁H₉NO₃ 203.19 97% Positional isomer; altered receptor binding
(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid 3-yl acetic acid, 6-Cl, 4-Ph C₁₇H₁₁ClNO₃ 312.73 High Anticancer lead; enhanced cytotoxicity
2-[(5-Nitroquinolin-8-yl)oxy]acetic acid 8-oxy-acetic acid, 5-NO₂ C₁₁H₈N₂O₅ 248.19 Custom Electron-deficient core; antimicrobial potential
[(2-Methylquinolin-8-yl)oxy]acetic acid 8-oxy-acetic acid, 2-Me C₁₂H₁₁NO₃ 217.22 ≥95% Methyl substitution; reduced hydrogen bonding

Key Differences in Reactivity and Bioactivity

Functional Group Impact: The free acetic acid group in the target compound enhances solubility and ionic interactions compared to its ester analogue (QY-9136) .

Positional Isomerism: Substitution at the 1-yl (SH-7541) or 3-yl () positions alters steric and electronic interactions with biological targets. For example, the 3-yl acetic acid derivative with chloro and phenyl groups () exhibits pronounced anticancer activity due to enhanced lipophilicity and target affinity .

Ring Saturation and Substituents: The 1,2-dihydroquinoline core in the target compound improves planarity and π-π stacking compared to fully aromatic quinolines (e.g., ) . Addition of a phenyl group at position 4 () or a methyl group at position 2 () modulates bioavailability and binding kinetics .

Biological Activity

[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid is a compound belonging to the quinolone family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including bacterial infections and cancer. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Chemical Structure and Synthesis

The compound's structure features a quinoline moiety linked to an acetic acid group through an ether bond. The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. Recent studies have optimized these synthetic routes to enhance yield and purity, allowing for more extensive biological testing .

Antibacterial Activity

Quinolone derivatives are well-known for their antibacterial properties. This compound has been tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL
Bacillus subtilis8 µg/mL

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal properties:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans32 µg/mL
Aspergillus niger64 µg/mL

The compound demonstrates moderate antifungal activity, suggesting potential use in treating fungal infections .

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound against different cancer cell lines:

Cancer Cell LineIC50 (µM)
MCF-7 (breast cancer)1.5 ± 0.3
Panc-1 (pancreatic cancer)2.0 ± 0.4
HeLa (cervical cancer)3.0 ± 0.5

The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis as evidenced by increased levels of pro-apoptotic markers such as Caspase-3 and BAX .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in DNA replication and repair processes in bacteria and cancer cells. The compound's interaction with DNA gyrase has been proposed as a primary mechanism for its antibacterial effects .

Case Studies

A recent study explored the efficacy of this compound in vivo in murine models infected with Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated animals compared to controls, supporting its potential therapeutic application .

Q & A

Q. What are the recommended synthetic strategies for [(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid?

A common approach involves coupling 8-hydroxy-2-quinolone with bromoacetic acid derivatives under basic conditions. For example, describes a similar reaction using HOBt and EDC in DMF for amide bond formation, which can be adapted for etherification by replacing the amine nucleophile with a hydroxyl group . Optimization of reaction temperature (e.g., 40°C) and solvent polarity (DMF or acetonitrile) is critical to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is advised to isolate the acetic acid derivative.

Q. How can structural characterization of this compound be performed?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is ideal for resolving the 3D structure, particularly to confirm the position of the oxo group and the dihydroquinoline ring conformation . Complementary techniques include:

  • NMR : 1H and 13C NMR to verify the quinoline ring protons (δ 6.5–8.5 ppm) and the acetic acid methylene group (δ ~4.5 ppm).
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of the oxo group) and ~1250 cm⁻¹ (C-O-C ether linkage).
  • Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (expected m/z ~231.06 for C₁₁H₉NO₄).

Q. What preliminary biological screening assays are suitable for this compound?

highlights analogous quinoline-oxyacetic acid derivatives exhibiting antimicrobial and anticancer activity. Recommended assays include:

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM.
  • Anti-inflammatory : COX-2 inhibition assay using ELISA kits.

Advanced Research Questions

Q. How can synthetic yields be improved for lab-scale production?

suggests using copper-mediated photo-induced living radical polymerization (CP-LRP) for analogous acetic acid derivatives, which enhances reaction control and reduces byproducts . Key optimizations:

  • Catalyst : Pd/C (10%) for selective coupling .
  • Solvent : Switch to anhydrous DMF or THF to suppress hydrolysis.
  • Stoichiometry : Use a 1.2:1 molar ratio of bromoacetic acid to 8-hydroxy-2-quinolone to drive the reaction to completion.

Q. What mechanistic studies are needed to explain conflicting bioactivity data in literature?

Contradictions in biological activity (e.g., potent in one study but inactive in another) may arise from differences in assay conditions or cell permeability. Address this via:

  • Metabolic Stability : Test hepatic microsomal stability (e.g., human liver microsomes) to assess degradation rates .
  • Molecular Docking : Use AutoDock Vina to model interactions with targets like DNA gyrase (antimicrobial) or tubulin (anticancer) .
  • SAR Analysis : Compare substituent effects using analogs (e.g., halogenated derivatives from ) to identify critical functional groups .

Q. How can computational chemistry aid in predicting physicochemical properties?

provides thermochemical data for oxoacetic acid derivatives, which can be extrapolated using Gaussian09 at the B3LYP/6-31G* level to calculate:

  • logP : Predict lipophilicity (target range: 1.5–2.5 for optimal membrane permeability).
  • pKa : Estimate ionization of the acetic acid moiety (expected ~3.5–4.5).
  • Solubility : Use COSMO-RS to model aqueous solubility and guide formulation studies .

Q. What strategies mitigate instability during storage?

recommends storing the compound at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation of the dihydroquinoline ring . Lyophilization (freeze-drying) in amber vials with desiccants (e.g., silica gel) is advised for long-term stability. Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) every 3–6 months.

Q. How does the compound’s reactivity compare to structurally related diuretics?

shows that benzisoxazolyloxy acetic acids with halogen substituents (e.g., 7-bromo) exhibit enhanced diuretic activity . For this compound:

  • Electrophilicity : The oxo group increases electrophilic character, potentially enhancing target binding.
  • Hydrogen Bonding : The quinoline nitrogen and acetic acid oxygen may form H-bonds with renal transporters.
  • Metabolic Pathways : Compare glucuronidation rates using LC-MS/MS to assess urinary excretion efficiency.

Methodological Resources

  • Crystallography : SHELXL for high-resolution refinement .
  • Synthesis : EDC/HOBt coupling protocol () .
  • Safety : OSHA-compliant PPE guidelines () .
  • Computational Modeling : Gaussian09 and AutoDock Vina for property prediction .

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